molecular formula C19H15NO3 B14181679 3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 833488-11-2

3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14181679
CAS No.: 833488-11-2
M. Wt: 305.3 g/mol
InChI Key: ZNCDAWFSYFJXPV-UHFFFAOYSA-N
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Description

“3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the condensation of 8-hydroxyquinoline with 4-methoxybenzaldehyde under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one structure.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of “3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to its biological effects. The hydroxyquinoline moiety is known to chelate metal ions, which can be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Methoxybenzaldehyde: Used in the synthesis of various organic compounds.

    Chalcones: A class of compounds with a similar prop-2-en-1-one structure, known for their diverse biological activities.

Uniqueness

“3-(8-Hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is unique due to the combination of the hydroxyquinoline and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

833488-11-2

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

3-(8-hydroxyquinolin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H15NO3/c1-23-15-8-4-14(5-9-15)17(21)10-6-13-7-11-18(22)19-16(13)3-2-12-20-19/h2-12,22H,1H3

InChI Key

ZNCDAWFSYFJXPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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